1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene
Overview
Description
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H8ClF3. This compound is part of the aromatic hydrocarbon family and contains a benzene ring substituted with chlorine, fluorine, and difluoroethyl groups. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-chloro-4-methylbenzene.
Difluoroethylation: The difluoroethyl group is introduced via a nucleophilic substitution reaction using difluoroethyl halides under basic conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or alkanes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene involves its interactions with molecular targets such as enzymes, receptors, or other biomolecules. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-(1,1-difluoroethyl)benzene: Lacks the additional fluorine and methyl groups, resulting in different chemical properties and reactivity.
1-Chloro-2-(1,1-difluoroethyl)-4-methylbenzene: Similar structure but without the fluorine atom at the 3-position, affecting its chemical behavior.
1-Chloro-2-(1,1-difluoroethyl)-3-fluorobenzene: Lacks the methyl group, leading to variations in its physical and chemical properties.
Biological Activity
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene, with the molecular formula C9H8ClF3 and CAS number 1138444-92-4, is an aromatic compound characterized by a unique substitution pattern that includes chlorine and fluorine atoms. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.
Property | Value |
---|---|
Molecular Weight | 208.608 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 218.7 ± 35.0 °C |
Flash Point | 87.0 ± 17.9 °C |
LogP | 3.61 |
The synthesis of this compound typically involves the difluoroethylation of a suitable benzene derivative under controlled conditions. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity, making it a useful building block in organic synthesis.
The mechanism of action is primarily attributed to its interactions with biological targets such as enzymes and receptors. The halogen substituents can enhance binding affinity, potentially leading to inhibition of enzyme activity or modulation of receptor functions .
Antimicrobial and Antifungal Properties
Recent studies have indicated that compounds containing CF2X moieties (where X can be Cl or Br) exhibit significant antimicrobial properties. For instance, halodifluoroacetamide-containing peptides have been shown to bind effectively to certain proteins involved in cellular regulation, suggesting that similar compounds may possess antifungal activity .
Case Studies
- Inhibition of Enzyme Activity : A study demonstrated that derivatives with CF2 groups can inhibit specific enzymes linked to metabolic pathways in pathogens, indicating potential as therapeutic agents against infections .
- Targeting Receptors : Research has shown that compounds like this compound can selectively interact with receptors involved in neurotransmission, which may have implications for neurological disorders .
Toxicological Studies
While the biological activity appears promising, toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that it may exhibit irritant properties; however, comprehensive toxicological evaluations are necessary to ascertain its suitability for pharmaceutical applications .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other halogenated compounds:
Compound | Biological Activity | Key Differences |
---|---|---|
1-Chloro-2-(1,1-difluoroethyl)benzene | Moderate antimicrobial | Lacks additional fluorine and methyl groups |
1-Chloro-2-(1-chloroethyl)-3-fluorobenzene | Low receptor affinity | Different halogen positioning |
1-Chloro-2-fluoro-4-methylbenzene | High enzyme inhibition | Lacks difluoroethyl group |
Properties
IUPAC Name |
1-chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-3-4-6(10)7(8(5)11)9(2,12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEDJUMPPHHEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(C)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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